molecular formula C7H21N3Si B1585068 Tris(dimethylamino)methylsilane CAS No. 3768-57-8

Tris(dimethylamino)methylsilane

Cat. No. B1585068
CAS RN: 3768-57-8
M. Wt: 175.35 g/mol
InChI Key: AHKKZIUZTWZKDR-UHFFFAOYSA-N
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Description

Tris(dimethylamino)methylsilane is a chemical compound with the molecular formula C7H21N3Si . It is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . It can also be used to form multicomponent silicon-containing thin films .


Synthesis Analysis

Tris(dimethylamino)methylsilane is synthesized in the reaction of N,N,N′,N′-Tetramethylformamidinium chloride (TMF-Cl) or bis(dimethylamino)acetonitrile with lithium dimethylamide or sodium dimethylamide, with yields between 55 and 84% .


Molecular Structure Analysis

The Tris(dimethylamino)methylsilane molecule contains a total of 32 atoms. There are 21 Hydrogen atoms, 7 Carbon atoms, and 3 Nitrogen atoms . The molecular weight is 175.35 g/mol .


Chemical Reactions Analysis

The dissociation of Tris(dimethylamino)methylsilane on hot tungsten and tantalum surfaces has been studied under collision-free conditions . The products from the hot-wire decomposition of Tris(dimethylamino)methylsilane were monitored using a 10.5 eV vacuum ultraviolet laser single-photon ionization in tandem with time-of-flight mass spectrometry .


Physical And Chemical Properties Analysis

Tris(dimethylamino)methylsilane has a boiling point of 55-56°C at 17 mmHg, a density of 0.850 g/mL at 22°C, a flash point of 30°C, and a refractive index of 1.432 at 20°C . The molecular weight is 175.35 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tris[2-(dimethylamino)phenyl]silane and -germane compounds were synthesized and characterized, revealing insights into the encapsulation of hydrogen atoms bonded to silicon and germanium, affecting the bond characteristics (Kawachi, Tanaka, & Tamao, 1997).

Reagent for Coupling N-methylated Amino Acids

  • BroP (bromo tris(dimethylamino) phosphonium hexafluorophosphate), a derivative of tris(dimethylamino)methylsilane, is an effective reagent for coupling N-methylated amino acids, offering high yields and minimal epimerization (Coste, Dufour, Pantaloni, & Castro, 1990).

Polymerization Catalyst

  • In group transfer polymerization (GTP) of methyl acrylate, tris(dimethylamino)sulfonium difluorotrimethylsilicate, a related compound, is used as a catalyst, significantly influencing the polymerization process and the characteristics of the resulting polymers (Schubert & Bandermann, 1989).

X-ray Crystallography

  • Tris(dimethylamino)borane, closely related to tris(dimethylamino)methylsilane, has been studied using X-ray crystallography to understand its crystal and molecular structure, contributing to the knowledge of aminoboranes (Schmid, Boese, & Bläser, 1982).

Synthesis of Trifluoromethyl Carbinols

  • 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane, a compound similar to tris(dimethylamino)methylsilane, is used in synthesizing trifluoromethyl carbinols, showcasing its utility in organic synthesis (Xu & Dolbier, 1998).

Gas-phase Chemical Reactions

  • The gas-phase chemical species produced from the decomposition of compounds related to tris(dimethylamino)methylsilane have been studied, providing insights into the mechanisms of chemical vapor deposition processes (Tong & Shi, 2009).

Stabilization of Carbocations

  • Tris[6-(dimethylamino)-1-azulenyl]methyl hexafluorophosphate, related to tris(dimethylamino)methylsilane, is used to stabilize extremely stable methyl cations, contributing to the understanding of carbocation chemistry (Ito, Kikuchi, Morita, & Asao, 1999).

Generation of Reactive Anions

Safety And Hazards

Tris(dimethylamino)methylsilane is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing vapors .

properties

IUPAC Name

N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKKZIUZTWZKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063176
Record name Heptamethylsilanetriamine
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Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamino)methylsilane

CAS RN

3768-57-8
Record name N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine
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Record name Heptamethylsilanetriamine
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Record name Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl-
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Record name Heptamethylsilanetriamine
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Record name Heptamethylsilanetriamine
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Record name HEPTAMETHYLSILANETRIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
B Moeini, JW Pinder, TG Avval, C Jacobsen… - … of Chromatography A, 2023 - Elsevier
Surface silanols (Si-OH) play a vital role on fused silica surfaces in chromatography. Here, we used an atmospheric-pressure, gas-phase reactor to modify the inner surface of a gas …
Number of citations: 1 www.sciencedirect.com
B Moeini, TG Avval, HH Brongersma, S Průša, P Bábík… - Materials, 2023 - mdpi.com
Delayed atomic layer deposition (ALD) of ZnO, ie, area selective (AS)-ALD, was successfully achieved on silicon wafers (Si\SiO 2 ) terminated with tris(dimethylamino)methylsilane (…
Number of citations: 10 www.mdpi.com
B Moeini, T Avval, H Brongersma, S Průša, P Bábík… - 2023 - preprints.org
Delayed atomic layer deposition (ALD) of ZnO, ie, area selective (AS)-ALD, was successfully achieved on silicon wafers (Si/SiO2) terminated with tris (dimethylamino) methylsilane (…
Number of citations: 0 www.preprints.org
AM Wrobel, I Blaszczyk‐Lezak… - Plasma Processes …, 2011 - Wiley Online Library
Amorphous silicon carbonitride films were produced by remote hydrogen plasma CVD (RP‐CVD) from Tris(dimethylamino)silane precursor. The effect of substrate temperature (T S ) on …
Number of citations: 28 onlinelibrary.wiley.com
E Babich, J Paraszczak, J Gelorme, R McGouey… - Microelectronic …, 1991 - Elsevier
… Trifunctional compounds (tris/dimethylamino/methylsilane) do not silylate resist films due to the formation of a crosslinked diffusion barrier on the surface. Difunctional silylating agents …
Number of citations: 8 www.sciencedirect.com
S Shang, DV Khasnis, JM Burton, CJ Santini… - …, 1994 - ACS Publications
The reaction ofp-tert-butylcalix [4] arene with either tris (dimethylamino) methylsilane or trichlorom-ethylsilane yields 3, a novel silyl triether derivative with a pendent phenolic group, …
Number of citations: 43 pubs.acs.org
RH Cragg, CK Ma - Heteroatom Chemistry, 1991 - Wiley Online Library
Tris(dimethylamino)methylsilane reacts with N,N′‐dialkyldiamines to give the corresponding substituted 1,3,2‐diazasilacycloalkanes. In contrast, the reaction with an N‐alkyldiamine …
Number of citations: 2 onlinelibrary.wiley.com
JR Van Wazer, K Moedritzer - Journal of Inorganic and Nuclear Chemistry, 1964 - Elsevier
H nuclear-magnetic-resonance was used to investigate exchange of chlorine atoms with methoxyl and dimethylamino groups in the following systems: (1) CH 3 Si(OCH 3 ) 3 vs. CH 3 …
Number of citations: 46 www.sciencedirect.com
DV Khasnis, JM Burton, JD McNeil, CJ Santini… - Inorganic …, 1994 - ACS Publications
The conversion of the hexacoordinate zwitterionic phosphorus compound (p-ZerZ-butylcalix [4] arene) P (H) NHMe2 (la) to the tricoordinate hydroxyphosphite (OH)(p-zerz-butylcalix [4] …
Number of citations: 44 pubs.acs.org
R Di Mundo, F Palumbo, F Fracassi… - Plasma Processes …, 2008 - Wiley Online Library
Silicon nitride‐like films can be deposited by inductively coupled discharges fed with dimethylaminosilanes without addition of reactive gases. At high input power fairly inorganic films …
Number of citations: 10 onlinelibrary.wiley.com

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